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dinor-12-oxo Phytodienoic Acid-d5

Cat. No.: B1159694
M. Wt: 269.4
InChI Key: SZVNKXCDJUBPQO-UBJGXVEQSA-N
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Description

Overview of Plant Phytohormones and Stress Acclimation Signaling

Plants, as sessile organisms, have evolved sophisticated mechanisms to perceive and respond to a myriad of environmental cues, including biotic attacks from pathogens and herbivores, and abiotic stresses like drought, salinity, and extreme temperatures. thebiotalkmagazine.comfrontiersin.org At the heart of these adaptive responses lies a group of signaling molecules known as phytohormones. These organic compounds, effective at very low concentrations, regulate a vast array of physiological and developmental processes. thebiotalkmagazine.com

The major classes of phytohormones include auxins, gibberellins, cytokinins, abscisic acid (ABA), ethylene (B1197577), salicylic (B10762653) acid (SA), brassinosteroids, strigolactones, and jasmonates (JA). thebiotalkmagazine.comnih.gov While some are traditionally associated with growth, it is now understood that all phytohormones play a role in plant defense, often through complex and interconnected signaling networks. nih.gov For instance, upon stress, plants can trigger signaling cascades that lead to the production of specific hormones, which in turn activate defense genes and physiological changes to enhance tolerance. frontiersin.orgnih.gov

The Jasmonate Family of Oxylipins: A Foundational Perspective

The jasmonates are a class of lipid-derived phytohormones that are central to plant defense and development. nih.govnih.gov They belong to a larger group of molecules called oxylipins, which are fatty acids that have been oxygenated. nih.govannualreviews.org The production of oxylipins is a characteristic response of plants to wounding and pathogen attack. nih.gov

The jasmonate family includes jasmonic acid (JA), its precursors like 12-oxo-phytodienoic acid (OPDA), and various derivatives such as methyl jasmonate (MeJA) and the bioactive conjugate jasmonoyl-L-isoleucine (JA-Ile). nih.gov These compounds regulate a wide spectrum of processes, from defense against insects and necrotrophic pathogens to flower development, senescence, and root growth. nih.govcaymanchem.com

Positioning of dinor-12-oxo Phytodienoic Acid (dinor-OPDA) within the Jasmonate Biosynthetic and Signaling Network

Dinor-12-oxo-phytodienoic acid (dinor-OPDA) is a key intermediate in the biosynthesis of jasmonates. caymanchem.com Specifically, it is a 16-carbon analog of the more common 18-carbon OPDA. pnas.orgnih.gov Research has shown that dinor-OPDA is not merely a precursor but also a signaling molecule in its own right. pnas.orgnih.gov

The biosynthesis of dinor-OPDA occurs in the plastids and originates from hexadecatrienoic acid (16:3). pnas.orgnih.gov This is distinct from the pathway for OPDA, which starts with α-linolenic acid (18:3). oup.com The synthesis of dinor-OPDA from its fatty acid precursor involves a series of enzymatic steps catalyzed by 13-lipoxygenase, allene (B1206475) oxide synthase, and allene oxide cyclase. nih.govoup.com

Studies have demonstrated that levels of dinor-OPDA increase significantly in response to wounding, suggesting its active role in the plant's defense signaling cascade. pnas.orgnih.gov Furthermore, it has been shown that dinor-OPDA can be incorporated into glycerolipids and galactolipids. caymanchem.comcaymanchem.com In some plant lineages, such as bryophytes and lycophytes, dinor-OPDA isomers are considered the primary bioactive jasmonates, activating a conserved signaling pathway. nih.gov

CompoundCarbon Chain LengthPrecursor Fatty AcidKey Role
12-oxo-phytodienoic acid (OPDA)18α-Linolenic acid (18:3)Precursor to Jasmonic Acid, Signaling Molecule
dinor-12-oxo-phytodienoic acid (dinor-OPDA)16Hexadecatrienoic acid (16:3)Intermediate in Jasmonate Biosynthesis, Signaling Molecule

Rationale for Deuterated Analog Use in Advanced Biochemical Research: The Significance of dinor-12-oxo Phytodienoic Acid-d5

In biochemical research, understanding the dynamics of metabolic pathways and quantifying the levels of specific molecules is paramount. This is where isotopically labeled compounds, such as this compound, become invaluable tools. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. acs.orgclearsynth.com Replacing hydrogen atoms with deuterium in a molecule creates a deuterated analog. clearsynth.com

The primary application of this compound is as an internal standard for the quantification of its non-deuterated counterpart, dinor-OPDA, using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.combiomol.comlabscoop.combertin-bioreagent.com Because the deuterated form is chemically identical to the natural compound but has a higher mass, it can be distinguished by the mass spectrometer. clearsynth.com By adding a known amount of the deuterated standard to a sample, researchers can accurately measure the concentration of the endogenous dinor-OPDA.

Furthermore, deuterated compounds can be used as tracers to follow the metabolic fate of a molecule within a biological system, providing insights into its synthesis, degradation, and conversion to other compounds. acs.orgclearsynth.com The use of deuterium can also help in elucidating reaction mechanisms. acs.org The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond can lead to a kinetic isotope effect, which can be used to study enzyme-catalyzed reactions. acs.orgnih.gov

Compound NameSynonymsMolecular FormulaKey Application
This compounddinor-OPDA-d5, dinor-12-oxo PDA-d5C16H19D5O3Internal standard for quantification of dinor-OPDA by GC-MS or LC-MS

Properties

Molecular Formula

C16H19D5O3

Molecular Weight

269.4

InChI

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3-/t13-,14-/m0/s1/i1D3,2D2

InChI Key

SZVNKXCDJUBPQO-UBJGXVEQSA-N

SMILES

O=C1[C@@H](C/C=CC([2H])([2H])C([2H])([2H])[2H])[C@@H](CCCCCC(O)=O)C=C1

Synonyms

dinor-OPDA-d5; dinor-12-oxo PDA-d5

Origin of Product

United States

Biosynthetic Pathways and Metabolic Origin of Dinor 12 Oxo Phytodienoic Acid

Hexadecanoid Pathway Initiation and Specificity

The hexadecanoid pathway is initiated with the 16-carbon polyunsaturated fatty acid, (7Z,10Z,13Z)-hexadecatrienoic acid (16:3). nih.gov This precursor fatty acid is typically found esterified in chloroplast membranes, particularly in monogalactosyldiacylglycerol (B12364196) (MGDG). nih.govnih.gov The initiation of the pathway requires the liberation of 16:3 from these membrane lipids, a process thought to be mediated by lipases. pnas.org The specificity of this pathway for a C16 substrate is the foundational difference that distinguishes it from the C18-specific octadecanoid pathway. oup.com While the octadecanoid pathway is considered the primary route for jasmonate synthesis in most higher plants, the hexadecanoid pathway provides a parallel route to a structurally related signaling molecule. oup.com

Enzymatic Conversions Leading to dinor-OPDA Formation

Following the release of the 16:3 precursor, a series of enzymatic reactions, analogous to those in the octadecanoid pathway, lead to the formation of dinor-OPDA. These sequential steps involve oxygenation, dehydration, and cyclization, catalyzed by a suite of enzymes with the capacity to act on C16 fatty acids.

The first committed step in the pathway is the dioxygenation of hexadecatrienoic acid, which is catalyzed by a lipoxygenase (LOX). Specifically, 13-lipoxygenases introduce molecular oxygen to the fatty acid backbone, forming an 11(S)-hydroperoxy-hexadecatrienoic acid. nih.gov This hydroperoxide intermediate is then acted upon by allene (B1206475) oxide synthase (AOS). nih.govfrontiersin.org AOS catalyzes the dehydration of the hydroperoxy fatty acid to form an unstable allene oxide. oup.comnih.gov Research suggests that the LOX and AOS enzymes involved in jasmonate synthesis pathways can exhibit broad substrate specificity, enabling them to utilize either the 16-carbon (16:3) or 18-carbon (α-linolenic acid) fatty acids as precursors. nih.gov This enzymatic flexibility allows for the production of both dinor-OPDA and OPDA.

The final step in the formation of the cyclopentenone structure is catalyzed by allene oxide cyclase (AOC). frontiersin.orgnih.gov This enzyme facilitates the cyclization of the unstable allene oxide into the stable dinor-OPDA molecule. nih.govoup.com The coordinated action of LOX, AOS, and AOC ensures the efficient conversion of the initial fatty acid precursor into dinor-OPDA. nih.gov

The hexadecanoid and octadecanoid pathways, while mechanistically similar, are distinct due to their substrates and products. The critical point of divergence is the initial fatty acid:

Hexadecanoid Pathway: Utilizes (7Z,10Z,13Z)-hexadecatrienoic acid (16:3) to produce the C16 compound, dinor-OPDA. oup.com

Octadecanoid Pathway: Utilizes α-linolenic acid (18:3) to produce the C18 compound, OPDA. oup.com

Consequently, all subsequent intermediates in the hexadecanoid pathway are 16-carbon molecules, distinguishing them from the 18-carbon intermediates of the octadecanoid pathway. nih.gov Despite this difference in carbon chain length, the enzymatic machinery (LOX, AOS, AOC) is largely conserved between the two pathways. nih.gov

Precursor Analysis: Derivation from 7Z,10Z,13Z-hexadecatrienoic acid (16:3)

In vitro studies have further corroborated these findings. When purified 16:3 from potato leaves was incubated with a flaxseed extract containing the necessary enzymes (LOX, AOS, AOC), the synthesis of dinor-OPDA was observed. nih.gov

Levels of dinor-OPDA in Wild-Type vs. fad5 Mutant Arabidopsis
Plant GenotypeConditiondinor-OPDA Level (ng/g fresh weight)
Wild-TypeUnwoundedDetectable
Wild-TypeWoundedDetectable (Increased levels)
fad5 Mutant (lacks 16:3)UnwoundedUndetectable
fad5 Mutant (lacks 16:3)WoundedUndetectable

Subcellular Localization of dinor-OPDA Biosynthesis within Plant Cells

The biosynthesis of dinor-OPDA from its fatty acid precursor occurs within a specific subcellular compartment of the plant cell. The enzymes responsible for the initial steps of both the hexadecanoid and octadecanoid pathways—lipoxygenase, allene oxide synthase, and allene oxide cyclase—are localized to the chloroplasts. nih.govgsartor.org The precursor, (7Z,10Z,13Z)-hexadecatrienoic acid, is a component of chloroplast lipids, primarily MGDG, placing it in the correct location for enzymatic conversion. nih.gov Therefore, the entire synthesis of dinor-OPDA is understood to take place within the chloroplasts, from the liberation of the fatty acid precursor to the final cyclization step. nih.govfrontiersin.org

Biological Functions and Physiological Contributions of Dinor 12 Oxo Phytodienoic Acid

Involvement in Plant Growth and Developmental Processes

As part of the jasmonate family, dn-OPDA is implicated in various aspects of plant growth and development. caymanchem.comglpbio.com Jasmonates collectively play essential roles in reproduction, senescence, root growth, and fruit ripening. nih.govfrontiersin.org

Senescence Regulation

Dinor-12-oxo phytodienoic acid is involved in the regulation of plant senescence, the process of aging in plants. ebiohippo.comcaymanchem.comglpbio.com The jasmonate pathway, in which dn-OPDA is an intermediate, produces hormones that are crucial for this developmental process. caymanchem.comglpbio.com

Flower Development Modulation

The jasmonate pathway, and by extension dn-OPDA, contributes to the modulation of flower development. ebiohippo.comcaymanchem.comglpbio.com While specific studies focusing solely on dn-OPDA's role are less common than for its 18-carbon counterpart OPDA, its involvement is inferred from its position in the biosynthetic pathway that governs reproductive development. nih.gov

Mediation of Stress Responses and Acclimation Mechanisms

Dinor-12-oxo phytodienoic acid is a significant signaling molecule in plant responses to a variety of environmental challenges. oup.comcsic.esnih.gov The metabolic pathways leading to dn-OPDA are activated by numerous biotic and abiotic stresses. frontiersin.org

Response to Mechanical Wounding Stimuli

Mechanical wounding of plant tissues leads to a dramatic increase in the levels of dn-OPDA. nih.govdntb.gov.ua Studies in Arabidopsis and potato have shown that wounding stimulates the accumulation of glycerolipids containing both OPDA and dn-OPDA in leaves. oup.comcaymanchem.com This rapid accumulation suggests a direct role for dn-OPDA in wound signaling pathways, helping to initiate defense responses at the site of injury. nih.govbiorxiv.org In the liverwort Marchantia polymorpha, wounding also activates the dn-OPDA pathway. csic.es

Engagement in Herbivory Defense Mechanisms

Dinor-12-oxo phytodienoic acid is involved in defending plants against insect herbivores. ebiohippo.comcaymanchem.comglpbio.com The jasmonate pathway is a primary signaling cascade for anti-herbivore defenses. nih.gov In the bryophyte Marchantia polymorpha, mutants unable to conjugate dn-OPDA with amino acids, a process that deactivates the hormone, showed a constitutive activation of the OPDA pathway and increased resistance to herbivory. csic.esnih.gov This indicates that dn-OPDA is a key bioactive hormone in the defense against herbivores in certain plant lineages. csic.es

Plant SpeciesExperimental ObservationImplication for Herbivory Defense
Marchantia polymorphaMutants unable to conjugate dn-OPDA with amino acids exhibit increased resistance to herbivory. csic.esnih.govdn-OPDA is a bioactive hormone promoting herbivory resistance. csic.es
Arabidopsis thalianaWounding, a proxy for herbivory, stimulates accumulation of dn-OPDA-containing glycerolipids. oup.comdn-OPDA is part of the early signaling response to herbivore damage. nih.gov

Contribution to Biotic and Abiotic Stress Tolerance

Dinor-12-oxo phytodienoic acid is a key player in the broader network of plant stress responses, contributing to tolerance against both biotic and abiotic pressures. oup.comcsic.esnih.gov It is considered a member of the jasmonate family of signals that mediate responses to a range of stresses. nih.govchemicalbook.com

In the context of biotic stress, which includes attacks from pathogens, dn-OPDA and its parent compound OPDA are crucial for defense. nih.govfrontiersin.org Research on jasmonate-deficient mutants has revealed that OPDA, in the absence of JA, can still regulate defense responses to certain fungal pathogens and insects. nih.gov

Regarding abiotic stress, dn-OPDA is involved in responses to factors like extreme temperatures. frontiersin.org In Arabidopsis thaliana, the loss of atypical kinases ABC1K7 and ABC1K8, which alters the lipid composition of the chloroplast membrane, involves dn-OPDA in the response to both biotic and abiotic stress by modifying membrane fluidity. chemicalbook.com Furthermore, reactive electrophilic species like dn-OPDA have been shown to regulate thermotolerance in various plants. oup.com

Stress TypePlant Species/SystemRole of dn-OPDAResearch Finding
Biotic Stress Arabidopsis thalianaDefense SignalingIn the absence of JA, the precursor OPDA (and by extension its pathway) can regulate resistance to insects and fungal pathogens. nih.gov
Biotic/Abiotic Stress Arabidopsis thalianaMembrane Fluidity ModificationInvolved in changing chloroplast membrane lipid composition in response to stress. chemicalbook.com
Abiotic Stress (Thermotolerance) Various Streptophyte PlantsThermotolerance RegulationAs a reactive electrophilic species, dn-OPDA is involved in regulating tolerance to heat stress. oup.com

Integration into Glycerolipid and Galactolipid Metabolism

The biosynthesis of these oxylipin-containing lipids is remarkably rapid. Following cellular disruption, a significant portion of trienoic fatty acids esterified to chloroplast galactolipids can be converted to OPDA and dinor-OPDA within minutes. core.ac.uknih.gov Isotope labeling studies have provided strong evidence that this conversion occurs while the fatty acids remain attached to the galactolipid backbone, suggesting a pre-formed enzymatic machinery is closely associated with the thylakoid membrane where the precursor lipids are abundant. core.ac.uknih.gov

Incorporation into Specific Lipid Classes

OPDA and dinor-OPDA are esterified to the glycerol (B35011) backbone or the galactose headgroup of galactolipids found in the plastid membrane, such as monogalactosyl diacylglycerol (MGDG) and digalactosyl diacylglycerol (DGDG). core.ac.ukfrontiersin.org While they are preferentially associated with galactolipids, OPDA has also been reported in the phospholipid fraction, specifically esterified to phosphatidylglycerol. oup.com The accumulation of these specific lipid classes is stimulated by various stresses, including wounding and pathogen attack. frontiersin.orgoup.com

Lipid ClassOxylipin Component(s)Notes
Galactolipids OPDA, dinor-OPDAFound esterified to the glycerol backbone and/or the galactose headgroup of MGDG and DGDG. core.ac.ukfrontiersin.org
Glycerolipids OPDA, dinor-OPDAAccumulation is stimulated by wounding. oup.com
Phospholipids OPDAOPDA has been found esterified to the sn-1 position of phosphatidylglycerol. oup.com

Formation of Oxo-phytodienoic Acid-Containing Galactolipids (e.g., Arabidopsides)

A prominent class of OPDA and dinor-OPDA-containing galactolipids are known as arabidopsides. nih.govcore.ac.uk These molecules are derivatives of the plastidial galactolipids MGDG and DGDG, where one or more of the fatty acyl groups are replaced by OPDA or dinor-OPDA. researchgate.netnih.gov The formation of arabidopsides is dependent on an intact jasmonate signaling pathway and is induced by stresses like wounding and the hypersensitive response to pathogens. nih.gov

Several types of arabidopsides have been identified, designated as Arabidopsides A through G, based on the specific arrangement and type of oxylipin attached. nih.govresearchgate.net For example, Arabidopside E consists of an MGDG moiety with dinor-OPDA at the sn-2 position and OPDA at both the sn-1 position of the glycerol and the C6' position of the galactose. nih.govoup.com Another example, Arabidopside G, is an MGDG derivative containing three OPDA molecules. oup.com The rapid accumulation of these complex lipids following stress suggests they play a crucial role in plant defense, potentially acting as antifungal agents or as a storage form for the rapid release of signaling molecules. nih.govcore.ac.uk

ArabidopsideLipid BackboneOxylipin CompositionReference
Arabidopside A & B MGDGContain OPDA and/or dinor-OPDA. nih.gov nih.gov
Arabidopside C & D DGDGRare digalactosyl diacylglycerides containing OPDA and/or dinor-OPDA. nih.gov nih.gov
Arabidopside E MGDGdn-OPDA at sn-2; OPDA at sn-1 and galactose C6'. nih.gov nih.gov
Arabidopside F MGDG18:3 fatty acid at sn-1; dn-OPDA at sn-2. nih.gov nih.gov
Arabidopside G MGDGThree OPDA molecules. oup.com oup.com

Molecular Mechanisms of Action and Signal Transduction Pathways for Dinor 12 Oxo Phytodienoic Acid

Distinct Signaling Pathways Independent of Canonical Jasmonoyl-Isoleucine (JA-Ile) Receptors

While the perception of JA-Ile by the F-box protein CORONATINE INSENSITIVE 1 (COI1) is a cornerstone of jasmonate signaling in higher plants, evidence strongly supports the existence of alternative pathways activated by cyclopentenone oxylipins like dn-OPDA. researchgate.nettandfonline.com These pathways function independently of the COI1-JAZ co-receptor complex, which does not bind OPDA or dn-OPDA effectively in species like Arabidopsis thaliana. nih.govbiorxiv.org

Exploration of CORONATINE INSENSITIVE 1 (COI1)-Independent Signaling

A significant body of research demonstrates that dn-OPDA and OPDA can trigger physiological and transcriptional responses without a functional COI1. nih.govnih.gov This has been elucidated using coi1 mutants, where JA-Ile signaling is defunct, yet responses to OPDA remain intact. nih.govoup.comoup.com For instance, OPDA was found to inhibit seed germination and regulate the expression of specific stress-responsive genes in a COI1-independent manner. nih.govoup.comnih.gov

Studies in the bryophyte Marchantia polymorpha, which accumulates dn-OPDA but cannot synthesize JA-Ile, have been instrumental in dissecting this pathway. frontiersin.orgnih.gov In this liverwort, dn-OPDA and OPDA activate a COI1-independent signaling cascade that confers thermotolerance, suggesting this is an ancient defense mechanism. nih.govnih.gov This pathway, relying on the electrophilic properties of the cyclopentenones, appears to pre-date the evolution of the COI1-dependent system, which later co-opted dn-OPDA as its ligand in bryophytes. nih.gov

Identification and Characterization of Novel Receptor Proteins (e.g., Cyclophilin 20-3)

A key breakthrough in understanding COI1-independent signaling was the identification of Cyclophilin 20-3 (CYP20-3), a chloroplast-localized protein, as a direct binding partner and effector of OPDA. nih.govpnas.orgnih.gov The interaction between OPDA and CYP20-3 is non-covalent and proposed as a ligand-receptor interaction that relays the oxylipin signal. pnas.orgresearchgate.net

Upon binding OPDA, CYP20-3 undergoes a conformational change that promotes its interaction with serine acetyltransferase 1 (SAT1). pnas.orgnih.govpnas.org This event triggers the formation of a larger cysteine synthase complex, enhancing the production of cysteine and downstream thiol metabolites like glutathione (B108866) (GSH). nih.govnih.gov This boost in the cellular redox capacity is crucial for coordinating the expression of a specific subset of OPDA-responsive genes and acclimating to stress. pnas.orgnih.govpnas.org Therefore, CYP20-3 acts as a critical regulatory hub, linking the OPDA signal to cellular redox homeostasis and stress-responsive gene expression, entirely independent of the COI1-JAZ machinery. pnas.orgresearchgate.net

Gene Expression Regulation in Response to dinor-OPDA Perception

The perception of dn-OPDA and OPDA initiates a distinct transcriptional program that only partially overlaps with the genes regulated by JA-Ile, underscoring its unique role as a signaling molecule.

Impact on Transcription Factor Activity

The OPDA signaling pathway exerts its influence on gene expression by modulating the activity of specific transcription factors. Notably, TGA transcription factors (specifically TGA2, TGA5, and TGA6) have been identified as key regulators of cyclopentenone-responsive genes. nih.gov Studies using tga mutants have shown that the induction of genes like GST25 and OPR1 by OPDA is significantly reduced in the absence of these factors. nih.gov This suggests that OPDA signaling, possibly through the redox changes initiated by the CYP20-3 interaction, converges on TGA factors to activate downstream gene expression. nih.govnih.gov In some cases, MYC transcription factors, typically associated with JA-Ile signaling, can also be involved in responses downstream of COI1, suggesting a complex interplay even when OPDA is the initial signal. frontiersin.orgnih.gov

Cross-Talk with Other Phytohormone Signaling Networks

The dn-OPDA/OPDA signaling pathway does not operate in isolation but is integrated into the broader phytohormone network, engaging in complex cross-talk with other signaling molecules to fine-tune plant responses.

Abscisic Acid (ABA): OPDA and ABA signaling pathways can act synergistically. For example, OPDA has been shown to inhibit seed germination in a COI1-independent manner that involves enhancing the abundance of the ABA signaling protein ABI5. oup.com In Antarctic moss, OPDA treatment upregulates core components of both its own signaling pathway and the ABA pathway, suggesting a coordinated response to stress. nih.gov

Salicylic (B10762653) Acid (SA): The relationship between jasmonates and SA is often antagonistic, and this extends to OPDA. researchgate.net SA signaling can suppress the expression of OPDA biosynthesis genes, thereby dampening the jasmonate response. mdpi.com Conversely, OPDA signaling can influence the transcriptional activity of SA-related genes, highlighting a reciprocal antagonism that helps the plant prioritize defense strategies against different types of pathogens. researchgate.netmdpi.com

Auxin: OPDA signaling has been shown to suppress growth hormone pathways, including auxin signaling, as part of a strategy to reallocate resources from growth to defense during stress. researchgate.netnih.gov Recent findings have also implicated auxin as part of the COI1-independent defense signaling network, suggesting a complex interplay. oup.com

Ethylene (B1197577) (ET): OPDA signaling stimulates and coordinates with various defense pathways, including the ethylene signaling pathway, to mount a robust defense against biotic and abiotic stresses. researchgate.net

This intricate network of interactions allows the plant to integrate various internal and external cues, with dn-OPDA/OPDA acting as a key signaling hub for optimizing defense and developmental programs.

Metabolic Regulation and Homeostasis of Dinor 12 Oxo Phytodienoic Acid

Turnover and Catabolic Pathways

While the biosynthetic pathway of dn-OPDA from hexadecatrienoic acid (16:3) in plastids is well-established, the precise catabolic pathways that regulate its turnover are an area of ongoing research, particularly in lower land plants like bryophytes. pnas.orgnih.govoup.comoup.com In these plants, catabolic processes for managing bioactive dn-OPDA homeostasis have not been extensively reported. oup.com However, research into the related C18 compound, 12-oxo-phytodienoic acid (OPDA), in vascular plants provides potential models. For OPDA, β-oxidation in the peroxisome is a key metabolic fate, leading to the production of jasmonic acid (JA). biorxiv.org

Recent studies have begun to identify potential catabolites of dn-OPDA. For instance, synthetic versions of 16-hydroxy-dn-OPDA and 16-carboxy-dn-OPDA have been developed to aid in studying the deactivation mechanisms of these ancestral plant hormones. scispace.com This suggests that, similar to other jasmonates, hydroxylation and subsequent oxidation may be key steps in the inactivation and turnover of dn-OPDA. The identification of these metabolites in planta will be crucial for fully elucidating the catabolic pathways.

Conjugation with Amino Acids: Formation and Bioactivity Modulation

A primary mechanism for regulating the activity of dn-OPDA is through its conjugation with various amino acids. This process serves as a key control point in modulating the phytohormone's bioactivity.

Untargeted metabolomic analyses in the model liverwort Marchantia polymorpha have led to the identification of a previously uncharacterized group of molecules: dn-OPDA-amino acid conjugates (dn-OPDA-aas). oup.comelsevierpure.comnih.gov These conjugates have been observed to accumulate significantly in response to stresses such as mechanical wounding and herbivory. nih.govnih.gov Targeted metabolic profiling has confirmed the accumulation of these conjugates not only in Marchantia but also in other bryophyte and lycophyte species where dn-iso-OPDA is the active hormone. oup.comnih.gov This indicates that amino acid conjugation is an evolutionarily conserved mechanism for regulating dn-OPDA signaling in early land plants. oup.comnih.gov

Table 1: Accumulation of dn-OPDA-Amino Acid Conjugates in Response to Stress

Plant LineageModel OrganismStress StimulusObserved OutcomeCitation(s)
BryophytesMarchantia polymorphaWounding, HerbivorySignificant accumulation of dn-OPDA-aas oup.comelsevierpure.comnih.gov
LycophytesVariousWoundingAccumulation of dn-OPDA-aas oup.comnih.gov

The enzymatic machinery responsible for the formation of dn-OPDA-aas belongs to the GRETCHEN-HAGEN 3 (GH3) family of acyl acid amido synthetases. oup.com In Marchantia polymorpha, the enzyme MpGH3A has been specifically identified as the catalyst for this conjugation reaction. oup.comelsevierpure.comnih.gov Loss-of-function mutants of the MpGH3A gene fail to accumulate dn-OPDA-aa conjugates, confirming the enzyme's central role in this metabolic process. oup.comnih.gov The GH3 family is known for its broader role in plant hormone regulation, catalyzing the conjugation of amino acids to other key phytohormones such as auxin (indole-3-acetic acid, IAA) and salicylic (B10762653) acid (SA). oup.comuni-goettingen.de

In contrast to vascular plants where the conjugation of jasmonic acid with isoleucine (Ile) produces the bioactive hormone JA-Ile, the conjugation of dn-iso-OPDA with amino acids in bryophytes and lycophytes serves to deactivate the phytohormone. oup.comelsevierpure.comnih.gov This conjugation effectively reduces the bioactivity of dn-iso-OPDA. oup.comnih.gov

Physiological, transcriptional, and metabolic analyses of Mpgh3a mutants, which cannot form these conjugates, reveal a constitutive activation of the dn-OPDA signaling pathway. oup.comnih.gov These mutants exhibit OPDA hypersensitivity and enhanced activation of defense responses, indicating that the conjugation process is a key mechanism for attenuating the hormonal signal. oup.com Therefore, dn-OPDA-aas are considered inactive forms, functioning either in the catabolism of dn-OPDA or as temporary storage reservoirs that can be hydrolyzed to release the active hormone when needed. oup.comrsc.org This highlights a dichotomous role of jasmonate conjugation in land plants: activation in tracheophytes versus deactivation in bryophytes and lycophytes. oup.comnih.gov

Table 2: Role of Jasmonate Conjugation in Different Plant Lineages

Plant LineageHormoneConjugating Enzyme FamilyProductBiological Role of ConjugationCitation(s)
Bryophytes/Lycophytesdn-iso-OPDAGH3 (e.g., MpGH3A)dn-OPDA-amino acidsDeactivation / Inactive Storage oup.comelsevierpure.comnih.gov
TracheophytesJasmonic Acid (JA)GH3 (e.g., JAR1/AtGH3.11)JA-Isoleucine (JA-Ile)Activation of Hormone oup.comuni-goettingen.de

The reversible nature of conjugation suggests the existence of enzymes that can hydrolyze dn-OPDA-aas to release free, active dn-OPDA. In vascular plants, the hydrolysis of amino acid conjugates of hormones like auxin and OPDA is carried out by amidohydrolases from the INDOLE-3-ACETYL-LEUCINE RESISTANT 1/ILR1-like (ILL) family. oup.comrsc.orgnih.gov A homolog of this enzyme family has been identified in Marchantia polymorpha (MpILR). nih.gov While in vitro studies have shown that MpILR can act on certain auxin conjugates, its specific activity on the naturally occurring dn-OPDA-aas has yet to be definitively established. nih.gov Further research is needed to determine if these amidohydrolases are responsible for cleaving dn-OPDA-aas, thereby completing the homeostatic cycle by releasing the active hormone from its storage form. nih.gov

Transport and Distribution within Plant Tissues

The transport and distribution of dn-OPDA are integral to its function as a signaling molecule. While direct transport mechanisms for dn-OPDA are not fully characterized, knowledge about its more studied counterpart, OPDA, provides valuable insights. OPDA is synthesized in the chloroplast and must be transported to the peroxisome for further metabolism into JA in vascular plants. frontiersin.orgnih.gov This transport across the peroxisomal membrane is facilitated by ATP-binding cassette (ABC) transporters like COMATOSE (CTS). oup.comnih.govfrontiersin.org It is plausible that similar transport mechanisms exist for dn-OPDA.

Furthermore, both OPDA and dn-OPDA have been found esterified to galactolipids in Arabidopsis, forming compounds known as arabidopsides. oup.comoup.com These lipid-bound forms could represent a storage pool within plastidial membranes, from which the free oxylipin can be released by lipases in response to stress. oup.com This esterification might also play a role in the compartmentalization and controlled release of dn-OPDA within the cell or its transport to different tissues, although this remains an area for further investigation. oup.com

Comparative and Evolutionary Biology of Dinor 12 Oxo Phytodienoic Acid Signaling

Evolutionary Conservation and Diversification of Jasmonate Pathways Across Land Plants

The jasmonate (JA) signaling pathway is a critical mediator of plant defense and development that emerged as plants transitioned from aquatic to terrestrial environments. nih.gov The core components of this pathway, including the receptor CORONATINE INSENSITIVE 1 (COI1) and the JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, are conserved across land plants but are notably absent in charophyte algae, the closest aquatic relatives of land plants. nih.govoup.com Phylogenetic analyses suggest that the key components of JA signaling originated between 473 and 515 million years ago, a period marked by rapid biodiversification and changing ecosystems which likely drove the evolution of sophisticated plant defense mechanisms. nih.gov

While the core signaling cassette is ancient, the specific bioactive ligands and the complexity of the pathway have diversified significantly. In vascular plants, the most well-characterized bioactive jasmonate is (+)-7-iso-jasmonoyl-L-isoleucine (JA-Ile). oup.comresearchgate.net Its biosynthesis is a complex process involving enzymes in the chloroplast and peroxisome. oup.com However, studies in non-vascular plants, or bryophytes, have revealed a more ancestral version of this pathway.

The evolution of the JA signaling machinery shows striking parallels with the auxin response pathway, with the COI1 and auxin receptor TIR1 F-box proteins sharing a common ancestry. oup.comnih.gov This suggests a shared evolutionary origin for these two critical phytohormone signaling systems in plants. nih.gov The diversification of the pathway is further evident in the various modifications of jasmonic acid, producing a range of compounds with distinct biological activities. mdpi.com This molecular modularity allows for a single hormone class to regulate a wide array of physiological processes with specificity. nih.gov

Evolutionary Switch in Receptor Specificity from dinor-OPDA to JA-Ile in Vascular Plants

The transition from dn-OPDA to JA-Ile as the primary bioactive jasmonate represents a significant evolutionary shift in land plant signaling. This change was not just a modification in the ligand but a co-evolution of the receptor's specificity. nih.gov The COI1 receptor in the bryophyte Marchantia polymorpha (MpCOI1) is functionally conserved and can be complemented by the COI1 from the eudicot Arabidopsis thaliana (AtCOI1). nih.gov However, MpCOI1 specifically recognizes dn-OPDA isomers, while AtCOI1 is activated by JA-Ile. nih.gov

This switch in ligand specificity has been traced to a single amino acid substitution within the COI1 protein. nih.gov This critical change in the receptor pocket allowed for the recognition of the bulkier JA-Ile molecule, which became the dominant signaling jasmonate in the majority of vascular plants. nih.gov This co-evolution of hormone biosynthetic complexity and receptor specificity was a key step that enabled the emergence of the JA-Ile-dependent signaling pathway in vascular plants. nih.gov This evolutionary event underscores how subtle changes at the molecular level can lead to profound shifts in biological signaling networks.

Comparative Studies on Oxylipin Signatures Across Diverse Plant Species (Arabidopsis thaliana, potato, Physcomitrella patens, Catharanthus roseus)

Oxylipin profiling, which provides a snapshot of the various oxygenated fatty acid derivatives in a plant, reveals the diversity of these signaling molecules across different species. colab.wsnih.govresearchgate.net The term "oxylipin signature" reflects the unique composition of these compounds in a given plant tissue under specific conditions and is indicative of its physiological state. researchgate.netmdpi.com

Comparative analyses highlight the evolutionary divergence of these pathways.

Physcomitrella patens (a moss): As a bryophyte, P. patens produces both C18- and C16-cyclopentenones, including OPDA and dn-OPDA, upon wounding. nih.gov While it possesses the enzymatic machinery for jasmonate biosynthesis, the presence and role of JA itself are still debated, with OPDA and dn-OPDA considered the key signaling molecules. nih.govnih.gov

Arabidopsis thaliana (a model eudicot): The oxylipin profile of Arabidopsis is dominated by the JA-Ile pathway. oup.com Wounding and herbivory trigger a massive accumulation of JA and JA-Ile, which in turn regulate a wide array of defense gene expression. frontiersin.org Besides the JA pathway, Arabidopsis also produces a diverse array of other oxylipins, including non-enzymatically formed phytoprostanes that have distinct signaling roles. nih.gov

Potato (Solanum tuberosum): In potato, the oxylipin signature is complex and responds dynamically to stresses like infection with Phytophthora infestans or abiotic stress. mdpi.comresearchgate.net Studies have shown the accumulation of various oxylipins, including C18 divinyl ether fatty acids, upon pathogen attack. researchgate.net The profile is dominated by derivatives of linoleic and α-linolenic acids, with a predominance of 9-hydroxy and 9-hydroperoxy fatty acids. nih.gov

Catharanthus roseus (a medicinal plant): This plant is known for producing valuable terpenoid indole (B1671886) alkaloids, the biosynthesis of which is regulated by jasmonates. Jasmonate signaling in C. roseus leads to the upregulation of key transcription factors and biosynthetic genes involved in alkaloid production, demonstrating the recruitment of this ancient signaling pathway for specialized metabolism.

The following table summarizes the key differences in oxylipin signaling across these representative plant species.

FeaturePhyscomitrella patensArabidopsis thalianaPotato (Solanum tuberosum)Catharanthus roseus
Plant Group Bryophyte (Moss)Eudicot (Mustard Family)Eudicot (Nightshade Family)Eudicot (Dogbane Family)
Primary Bioactive Jasmonate dn-OPDA/OPDA nih.govJA-Ile oup.comJA-IleJA-Ile
Key Receptor PpCOI1AtCOI1StCOI1CrCOI1
Response to Wounding/Stress Accumulation of dn-OPDA and OPDA. nih.govStrong induction of JA-Ile biosynthesis and signaling. frontiersin.orgAccumulation of diverse oxylipins, including divinyl ethers. researchgate.netUpregulation of terpenoid indole alkaloid biosynthesis.
Evolutionary Significance Represents an ancestral state of jasmonate signaling. nih.govA model for JA-Ile signaling in vascular plants. oup.comDemonstrates complex oxylipin diversification in a crop species. mdpi.comShows recruitment of the jasmonate pathway for specialized metabolite production.

This comparative view illustrates the remarkable evolutionary plasticity of the jasmonate pathway. From its ancient origins with dn-OPDA in early land plants, the pathway has been adapted and elaborated upon, leading to the complex and diverse oxylipin signatures observed in modern plants, each tailored to the specific developmental and ecological needs of the species.

Advanced Research Applications and Future Perspectives on Dinor 12 Oxo Phytodienoic Acid Investigations

Integrated Omics Approaches (Transcriptomics, Proteomics, Metabolomics)

Integrated omics approaches have been instrumental in dissecting the complex regulatory networks governed by dn-OPDA. By combining transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the molecular changes elicited by this signaling molecule.

Transcriptomics: RNA-sequencing (RNA-Seq) analyses have been pivotal in identifying genes whose expression is modulated by dn-OPDA. For instance, in the liverwort Marchantia polymorpha, transcriptomic studies of wild-type and mutant plants have revealed that the absence of the MpGH3A gene, which is involved in the conjugation of dn-OPDA to amino acids, leads to an enhanced dn-OPDA-related gene expression. oup.com This suggests a feedback mechanism where the accumulation of unconjugated dn-OPDA amplifies its own signaling pathway. oup.com Furthermore, transcriptomic analysis of developing seeds in Arabidopsis thaliana has been used to identify genes that are up- or downregulated in response to oxylipin accumulation, providing insights into the role of OPDA and its analogs in seed maturation and germination. oup.com

Proteomics: While direct proteomic studies focusing specifically on dn-OPDA are still emerging, the broader investigation of jasmonate signaling provides a framework. Proteomic analyses can identify proteins that interact with dn-OPDA or whose abundance or post-translational modifications are altered in response to dn-OPDA signaling. This can include receptors, transcription factors, and enzymes involved in downstream metabolic pathways.

Metabolomics: Untargeted metabolomic analyses have been particularly fruitful in discovering novel compounds and pathways regulated by dn-OPDA. In M. polymorpha, untargeted metabolomics led to the identification of a previously unknown class of molecules: dn-OPDA-amino acid conjugates. oup.com These conjugates were found to accumulate in response to wounding, a known trigger for the dn-OPDA pathway. oup.com Targeted metabolic profiling has further confirmed the accumulation of these conjugates and dn-iso-OPDA in various bryophytes and lycophytes following wounding and herbivory. oup.comnih.gov This highlights the power of metabolomics in uncovering the chemical diversity and functional modifications of dn-OPDA.

Table 1: Examples of Integrated Omics Studies in dn-OPDA Research

Omics Type Organism Key Findings Reference
Transcriptomics Marchantia polymorpha Absence of MpGH3A enhances dn-OPDA-related gene expression. oup.com oup.com
Transcriptomics Arabidopsis thaliana Identified genes involved in oxylipin accumulation during seed development. oup.com oup.com
Metabolomics Marchantia polymorpha Identified dn-OPDA-amino acid conjugates as novel, wound-inducible metabolites. oup.com oup.com
Metabolomics Bryophytes & Lycophytes Confirmed accumulation of dn-iso-OPDA and its amino acid conjugates in response to wounding. oup.comnih.gov oup.comnih.gov

Genetic Manipulation and Mutant Analysis for Pathway Elucidation

Genetic manipulation and the analysis of mutants are cornerstone techniques for elucidating the biosynthetic and signaling pathways of dn-OPDA. By knocking out or overexpressing specific genes, researchers can infer their function based on the resulting phenotype and biochemical changes.

A prime example is the study of the M. polymorpha gh3a mutant. Loss-of-function mutants of the MpGH3A gene were found to be deficient in the conjugation of dn-OPDA with amino acids. oup.com Physiological, transcriptional, and metabolic analyses of these mutants revealed a constitutively activated dn-OPDA pathway, suggesting that the conjugation process serves to deactivate the hormone and dampen the signaling response. oup.com This was further supported by the observation that Mpgh3a mutants exhibited enhanced resistance to the generalist herbivore Spodoptera exigua. oup.com

Similarly, in Arabidopsis, mutants have been crucial in dissecting the roles of OPDA and, by extension, dn-OPDA. For instance, analysis of double mutants created by crossing plants with defects in peroxisomal β-oxidation (cts mutants) with mutants in the jasmonate biosynthesis pathway (e.g., aos) demonstrated that OPDA, rather than jasmonic acid (JA) or its isoleucine conjugate (JA-Ile), is a key inhibitor of seed germination. oup.com The use of mutants like fad5, which cannot synthesize the precursor for dn-OPDA, has also been instrumental in confirming its biosynthetic origin from hexadecatrienoic acid (16:3). nih.gov

Table 2: Key Genes and Mutants in dn-OPDA Research

Gene/Mutant Organism Function/Phenotype Reference
MpGH3A Marchantia polymorpha Required for dn-OPDA conjugation with amino acids; loss-of-function leads to a constitutively active dn-OPDA pathway and enhanced herbivore resistance. oup.com oup.com
cts (COMA-TOSE) Arabidopsis thaliana Peroxisomal ABC transporter; mutants accumulate oxylipins and show defects in seed germination. oup.combiorxiv.org oup.combiorxiv.org
aos (ALLENE OXIDE SYNTHASE) Arabidopsis thaliana Early step in the oxylipin pathway; mutants are deficient in OPDA and downstream jasmonates. oup.com oup.com
fad5 Arabidopsis thaliana Defective in 16:3 fatty acid synthesis; unable to produce dn-OPDA. nih.gov nih.gov
Mpcoi1 Marchantia polymorpha COI1 receptor ortholog; mutants are impaired in wound-induced gene expression and more susceptible to herbivory. oup.com oup.com

Structural Biology of dinor-OPDA-Interacting Proteins

Understanding the three-dimensional structures of proteins that bind to dn-OPDA is crucial for deciphering the molecular basis of its bioactivity. While specific structural data for dn-OPDA-protein complexes is still limited, the well-studied interactions of other jasmonates provide a valuable blueprint.

The primary receptor for jasmonates, including dn-OPDA in bryophytes, is the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. nih.govfrontiersin.org The binding of the hormone to COI1 facilitates the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, thereby activating gene expression. nih.govfrontiersin.org

Significant progress has been made in understanding the ligand-receptor co-evolution between different plant lineages. Studies have shown that dn-iso-OPDA is the bioactive hormone in bryophytes and lycophytes, while JA-Ile is the primary ligand in most vascular plants. nih.gov This specificity is determined by subtle changes in the ligand-binding pocket of the COI1 receptor and specific residues within the JAZ proteins. nih.gov For example, a single amino acid substitution in the COI1 ortholog of vascular plants is thought to have enabled the binding of the newer ligand, JA-Ile. researchgate.net

Future research using techniques like X-ray crystallography and cryo-electron microscopy to solve the structures of M. polymorpha COI1 in complex with dn-OPDA and a JAZ peptide will provide atomic-level details of these interactions. This will illuminate how dn-OPDA is recognized and how this recognition event triggers downstream signaling cascades.

Development of Novel Research Tools and Probes

The advancement of dn-OPDA research relies heavily on the development of specialized tools and probes. The deuterated standard, dinor-12-oxo phytodienoic acid-d5, is a prime example of such a tool, enabling accurate quantification for metabolomic studies. labscoop.comcaymanchem.combertin-bioreagent.com

Beyond internal standards, the synthesis of labeled analogs of dn-OPDA and its metabolites is critical for tracing their movement and conversion within plant tissues. For instance, feeding experiments using deuterium-labeled OPDA in the moss Calohypnum plumiforme demonstrated its conversion to dn-OPDA and dn-iso-OPDA, shedding light on its metabolic fate. nih.gov Similarly, the synthesis of labeled dn-cis-OPDA-d5 was used to demonstrate its isomerization to the bioactive dn-iso-OPDA in M. polymorpha. nih.gov

The development of fluorescently tagged dn-OPDA probes could allow for the visualization of its subcellular localization in real-time. Furthermore, the creation of photo-affinity probes, which can be cross-linked to interacting proteins upon photoactivation, would be a powerful tool for identifying novel dn-OPDA binding proteins and receptors. The successful synthesis of various dn-OPDA isomers and their potential catabolites provides a crucial resource for these biological studies. elsevierpure.comresearchgate.netnih.gov

Unraveling Complex Biological Networks Involving dinor-OPDA

Dinor-OPDA does not act in isolation; it is part of a complex network of interacting signaling pathways that govern plant growth, development, and stress responses. A key area of research is understanding the crosstalk between dn-OPDA signaling and other phytohormone pathways.

In many plants, jasmonate signaling, including that initiated by OPDA and dn-OPDA, is known to interact, often antagonistically, with the salicylic (B10762653) acid (SA) pathway, which is primarily involved in responses to biotrophic pathogens. nih.gov There is also evidence for synergistic interactions with abscisic acid (ABA) in the regulation of seed germination. oup.com

Furthermore, dn-OPDA signaling is integrated with developmental programs. For example, the constitutive activation of the dn-OPDA pathway in M. polymorpha gh3a mutants leads to growth inhibition, highlighting the trade-off between defense and growth. oup.com The discovery that OPDA can act as a long-distance signal, translocating from damaged shoots to roots, suggests that dn-OPDA may also play a role in systemic signaling, coordinating responses across the entire plant. biorxiv.orgresearchgate.net Unraveling these complex interactions will require sophisticated genetic and systems biology approaches to map the nodes of interaction and understand the logic of the integrated network.

Potential for Agricultural and Biotechnological Advancements Based on dinor-OPDA Insights

The fundamental knowledge gained from studying dn-OPDA has significant potential for translation into agricultural and biotechnological applications. By manipulating the dn-OPDA pathway, it may be possible to enhance desirable traits in crops.

One of the most promising areas is improving pest and pathogen resistance. As demonstrated in M. polymorpha, enhancing the dn-OPDA signal by mutating the MpGH3A gene led to increased resistance to insect herbivores. oup.com This suggests that engineering crops to modulate dn-OPDA levels or the sensitivity of its signaling pathway could provide a novel strategy for crop protection, potentially reducing the need for chemical pesticides.

Moreover, understanding the role of dn-OPDA and its precursor OPDA in regulating growth-defense trade-offs could lead to strategies for uncoupling these two processes. This would allow for the development of crops that can maintain high yields while also exhibiting robust defense responses. The involvement of OPDA and its analogs in stress tolerance, including thermotolerance, also presents opportunities for developing crops with enhanced resilience to the abiotic stresses associated with climate change. nih.gov The induction of specialized antimicrobial metabolites, such as momilactones in moss, by OPDA and dn-OPDA further underscores the potential for harnessing this pathway to bolster plant defenses. nih.gov

Q & A

Q. What are the key biosynthetic pathways involving dinor-12-oxo Phytodienoic Acid-d5 (dinor-OPDA-d5) in plant systems?

Dinor-OPDA-d5 is a deuterated analog of dinor-OPDA, an intermediate in the jasmonate pathway derived from hexadecatrienoic acid. It is synthesized via lipoxygenase-mediated oxidation followed by enzymatic cyclization via allene oxide synthase (AOS) and allene oxide cyclase (AOC) . To study its biosynthesis, researchers should use isotopic labeling (e.g., 13C^{13}\text{C}-labeled precursors) in mutant plant lines (e.g., Arabidopsis aos or aoc knockouts) and analyze intermediates via LC-MS/MS with deuterated standards for quantification .

Q. How can dinor-OPDA-d5 be reliably quantified in plant tissues?

A validated method involves extraction using cold methanol/water with internal deuterated standards, followed by reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS). Ensure calibration curves account for matrix effects, and include controls for autoxidation artifacts during sample preparation . Storage at -80°C in ethanol is critical to prevent degradation .

Q. What are the solubility and storage recommendations for dinor-OPDA-d5 in experimental settings?

Dinor-OPDA-d5 is typically dissolved in ethanol or DMSO (≤16 mg/mL at 25°C). For solubility challenges, warm the solution to 37°C with brief sonication. Store aliquots at -80°C under inert gas (e.g., argon) to minimize oxidation. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How should experimental designs be structured to investigate dinor-OPDA-d5's role in plant-pathogen interactions?

Use the PICOT framework adapted for plant studies:

  • Population : Pathogen-challenged plant models (e.g., Arabidopsis or wheat).
  • Intervention : Exogenous dinor-OPDA-d5 application or genetic modulation (e.g., overexpression of biosynthetic enzymes).
  • Comparison : Wild-type vs. jasmonate-deficient mutants.
  • Outcome : Quantify pathogen resistance markers (e.g., PR proteins) and dinor-OPDA-d5 levels via targeted metabolomics.
  • Time : Measure temporal dynamics (e.g., 0–72 hours post-inoculation) .

Q. What methodological strategies resolve contradictions in dinor-OPDA-d5 quantification across studies?

Discrepancies often arise from:

  • Sample preparation : Optimize extraction buffers (e.g., include antioxidants like butylated hydroxytoluene).
  • Instrument calibration : Use isotopic internal standards (e.g., dinor-OPDA-d5 itself) to normalize recovery rates.
  • Data normalization : Express levels relative to tissue fresh weight and internal controls (e.g., phytohormone spike-ins). Cross-validate results using orthogonal methods (e.g., ELISA with anti-OPDA antibodies) .

Q. How can genetic modification approaches elucidate dinor-OPDA-d5's signaling mechanisms?

  • CRISPR/Cas9 knockouts : Target genes in the dinor-OPDA-d5 biosynthesis pathway (e.g., AOS, AOC) and assess phenotypic changes under stress.
  • Transcriptomics : Compare RNA-seq profiles of wild-type and mutant plants to identify dinor-OPDA-d5-regulated genes.
  • Grafting experiments : Use rootstock/scion combinations to study systemic signaling .

Methodological Considerations

Q. What controls are essential when studying dinor-OPDA-d5's incorporation into glycerolipids?

Include:

  • Negative controls : Lipase-treated samples to confirm lipid-bound dinor-OPDA-d5.
  • Isotopic controls : 13C^{13}\text{C}-labeled lipids to trace incorporation efficiency.
  • Environmental controls : Standardize light/temperature conditions, as lipid remodeling varies diurnally .

Q. How can researchers address low recovery rates of dinor-OPDA-d5 in complex matrices?

Implement solid-phase extraction (SPE) with C18 cartridges pre-conditioned with acidified methanol. Adjust pH during extraction to enhance ionization efficiency in MS. Validate recovery using spike-recovery experiments with deuterated analogs .

Data Interpretation Challenges

Q. What statistical approaches are recommended for analyzing dinor-OPDA-d5's dose-response effects?

Use nonlinear regression models (e.g., log-logistic curves) to calculate EC50_{50} values. For multivariable datasets (e.g., time × concentration), apply ANOVA with Tukey’s post-hoc test. Replicate experiments ≥3 times to ensure power (>0.8) .

Q. How can conflicting findings about dinor-OPDA-d5's role in senescence be reconciled?

Context-dependent roles may arise from species-specific pathways or interaction with other phytohormones (e.g., ethylene). Perform dual RNA-seq/metabolomics to correlate dinor-OPDA-d5 levels with senescence-associated genes (e.g., SAG12) across developmental stages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.